2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine AAE871 is a type I FLT3 inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548017
InChI: InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30)
SMILES: CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Molecular Formula: C24H34N8O2S
Molecular Weight: 498.6 g/mol

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

CAS No.:

Cat. No.: VC0548017

Molecular Formula: C24H34N8O2S

Molecular Weight: 498.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine -

Specification

Molecular Formula C24H34N8O2S
Molecular Weight 498.6 g/mol
IUPAC Name 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine
Standard InChI InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30)
Standard InChI Key IUUNTNJCKSXDOW-UHFFFAOYSA-N
SMILES CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Canonical SMILES CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Appearance Solid powder

Introduction

Chemical Structure and Properties

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine is a purine-based compound with multiple substituents that contribute to its specific biological activity. The chemical identity and physical properties of this compound are summarized in Table 1.

PropertyCharacteristic
Molecular FormulaC₂₄H₃₄N₈O₂S
Molecular Weight498.6 g/mol
Physical AppearanceSolid powder
SolubilitySoluble in DMSO, insoluble in water
Recommended Storage0-4°C (short-term), -20°C (long-term)
Shelf Life>5 years when stored properly
PubChem Compound ID9892122

The compound features a purine core structure with three key substituents: an aminocyclohexyl group at the N2 position, an ethyl group at the N9 position, and a piperidin-1-ylsulfonylphenyl group at the N6 position. This trisubstituted purine structure is consistent with other compounds that have demonstrated significant FLT3 inhibitory activity, suggesting a structure-activity relationship that contributes to its biological effects .

Structural Characteristics

The purine scaffold serves as a versatile framework for developing kinase inhibitors, with the specific substitution pattern determining selectivity and potency. The 2,6,9-trisubstituted pattern observed in this compound is particularly significant as it enables optimal interactions with the ATP-binding pocket of target kinases . The aminocyclohexyl group at position 2 likely enhances solubility and provides hydrogen bonding capabilities, while the ethyl group at position 9 may contribute to optimal lipophilicity and membrane permeability. The piperidin-1-ylsulfonylphenyl group at position 6 appears to be critical for target selectivity and binding affinity.

Biological Activity and Mechanism of Action

Selectivity Profile

Purine-based FLT3 inhibitors typically exhibit varying degrees of selectivity over other kinases. The specificity of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine can be inferred from related compounds, which have shown selectivity for FLT3 over other tyrosine kinases . This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential treatments.

Relevance to Acute Myeloid Leukemia

FLT3 Mutations in AML

Preclinical Research and Development

Structure-Activity Relationship Studies

The development of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine likely emerged from comprehensive structure-activity relationship (SAR) studies of purine derivatives. These studies have identified key structural features that enhance FLT3 inhibitory activity:

  • The purine core provides an optimal scaffold for kinase inhibition

  • Specific substitutions at positions 2, 6, and 9 enable favorable interactions with the FLT3 kinase domain

  • The nature and position of these substituents determine potency, selectivity, and pharmacokinetic properties

Comparison with Other FLT3 Inhibitors

Table 2 provides a comparative overview of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine and other classes of FLT3 inhibitors based on inferred properties from structurally similar compounds.

CharacteristicPurine-Based Inhibitors (AAE871)First-Generation FLT3 InhibitorsSecond-Generation FLT3 Inhibitors
SelectivityModerate to highLow to moderateHigh
PotencyNanomolar rangeMicromolar to nanomolarLow nanomolar to picomolar
Resistance MutationsVariable sensitivityOften ineffectiveImproved coverage
Structural ClassTrisubstituted purinesDiverse (indolinones, etc.)Type II inhibitors (quizartinib)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator